molecular formula C11H19NO3 B3105769 (1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 154905-36-9

(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B3105769
CAS No.: 154905-36-9
M. Wt: 213.27 g/mol
InChI Key: WKKIHGBRNBOCMB-YIZRAAEISA-N
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Description

“(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol” is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a hydroxyl group at position 2 and a tert-butoxycarbonyl (Boc)-protected amine at position 6. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol and CAS number 152533-46-5 . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKIHGBRNBOCMB-YIZRAAEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129520
Record name rel-1,1-Dimethylethyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154905-36-9
Record name rel-1,1-Dimethylethyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154905-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the nitrogen atom: This step involves the incorporation of the nitrogen atom into the bicyclic core, often through an amination reaction.

    Protection of the nitrogen atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The Boc-protected nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The Boc-protected nitrogen can act as a nucleophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Properties

  • Physical State : Likely a solid (based on storage specifications at +2 to +8°C) .
  • Boiling Point : 310.3°C .
  • Purity : ≥95% (confirmed via analytical certificates) .
  • Hazards : H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) .

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research where amine protection is critical .

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to related bicyclic azabicyclo derivatives. Below is a detailed analysis:

Structural and Functional Group Variations

Table 1: Structural Comparison

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol Hydroxyl, Boc-protected amine C₁₁H₁₉NO₃ 213.27 Reference compound
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Ketone, Boc-protected amine C₁₁H₁₇NO₃ 211.26 Hydroxyl replaced with ketone
exo-7-Methyl-7-azabicyclo[2.2.1]heptan-2-ol Hydroxyl, methyl substituent C₇H₁₃NO 129.18 Boc replaced with methyl; exo stereochemistry
Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate Ester, unprotected amine C₈H₁₃NO₂ 155.19 Hydroxyl replaced with methyl ester
rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride Hydroxyl, hydrochloride salt C₆H₁₂ClNO 149.62 Boc removed; ionic hydrochloride form

Key Observations :

Functional Group Impact :

  • The Boc group in the target compound improves amine stability, whereas the hydrochloride salt () increases solubility and reactivity in acidic conditions.
  • Ketone () and ester () derivatives exhibit distinct reactivity, enabling nucleophilic additions or hydrolytic reactions, unlike the hydroxyl group’s participation in hydrogen bonding or esterification.

Stereochemical Considerations :

  • The exo-7-methyl isomer () is synthesized via intramolecular epoxide cyclization, highlighting the role of stereochemistry in synthetic pathways.

Key Observations :

  • Boc Protection : Critical for preventing unwanted amine reactions during multi-step syntheses.
  • Steric Effects : The Boc group’s bulkiness may hinder certain reactions, whereas smaller substituents (e.g., methyl) allow alternative pathways .

Biological Activity

(1R,2S,4S)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol is a bicyclic compound that has garnered attention due to its potential biological activities. This compound, also known by its IUPAC name tert-butyl (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate, is characterized by its unique structural properties and stereochemistry, which may influence its interaction with biological systems.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 152533-46-5
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.

Potential Pharmacological Applications

  • Antiviral Activity : Research has indicated that bicyclic compounds similar to (1R,2S,4S)-Rel have shown promise as antiviral agents. The structural configuration may enhance binding affinity to viral targets.
  • Cytotoxicity : Studies have reported cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, (1R,2S,4S)-Rel may exhibit protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibitory effects on viral replication
CytotoxicityInduces apoptosis in B16 melanoma cells
NeuroprotectionPotential protective effects in neurodegenerative models

Detailed Research Findings

Recent studies have focused on the synthesis and evaluation of enantiomerically pure forms of similar azabicyclic compounds. For instance:

  • A study evaluating the influence of stereochemistry on biological activity found that specific configurations significantly impacted cytotoxicity and antiviral efficacy .

The proposed mechanisms for the biological activities of (1R,2S,4S)-Rel include:

  • Binding Interactions : The compound may interact with specific receptors or enzymes due to its stereochemistry.
  • Cellular Uptake : Enhanced permeability across cellular membranes has been observed in related compounds, suggesting a similar behavior for (1R,2S,4S)-Rel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
Reactant of Route 2
(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol

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